3-Carboxamido coumarin, 21
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Overview
Description
3-Carboxamido coumarin, 21, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, anticoagulant, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-carboxamido coumarin, 21, typically involves the reaction of 3-carboxycoumarin with an appropriate amine under suitable conditions. One common method includes the use of 2-hydroxybenzaldehyde, aliphatic primary or secondary amines, and diethyl malonate in the presence of a catalyst such as nickel-nickel oxide nanoparticles. This reaction is carried out under eco-friendly conditions, making it an efficient and sustainable approach .
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize waste and energy consumption, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 3-Carboxamido coumarin, 21, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amine derivatives .
Scientific Research Applications
3-Carboxamido coumarin, 21, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-carboxamido coumarin, 21, involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes like caspase-3/7 and β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways .
Comparison with Similar Compounds
- 4-Fluorobenzamide derivatives
- 2,5-Difluorobenzamide derivatives
- 8-Methoxycoumarin-3-carboxamides
Comparison: 3-Carboxamido coumarin, 21, stands out due to its unique structural features and potent biological activities. Compared to other coumarin derivatives, it exhibits higher specificity and efficacy in inhibiting cancer cell growth. Its ability to induce apoptosis through multiple pathways makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C17H13NO5S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H13NO5S/c1-24(21,22)13-8-6-12(7-9-13)18-16(19)14-10-11-4-2-3-5-15(11)23-17(14)20/h2-10H,1H3,(H,18,19) |
InChI Key |
QJBHODZBXYTRMA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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